

comparative analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol analogs

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Compound of Interest

4-Amino-2-methyl-1-phenylbutan2-ol

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Comparative Analysis of Phentermine Analogs as Anorectic Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phentermine analogs, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR) as anorectic agents. Phentermine, a sympathomimetic amine, is structurally related to **4-Amino-2-methyl-1-phenylbutan-2-ol** and serves as a valuable template for the design of new compounds with appetite-suppressing effects. This analysis is based on available scientific literature and aims to provide a comprehensive resource for researchers in the field of obesity and metabolic disorders.

Introduction to Phentermine and its Analogs

Phentermine (α , α -dimethylphenethylamine) has been utilized for the short-term management of obesity.[1] Its primary mechanism of action involves stimulating the release of norepinephrine and dopamine from nerve terminals, which in turn activates the hypothalamus to reduce hunger.[2] The development of phentermine analogs is driven by the need to improve efficacy, reduce side effects, and enhance the pharmacokinetic profile of the parent compound. Structural modifications to the phentermine scaffold can significantly impact its potency, selectivity for monoamine transporters, and overall pharmacological profile.



Comparative Pharmacological Data

The following table summarizes the in vitro data for a series of phentermine analogs, focusing on their ability to inhibit monoamine transporters. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective compounds.

Compound	Modificatio n	NET IC50 (μM)	DAT IC50 (μM)	SERT IC50 (μM)	Reference
Phentermine	-	Data not available in provided search results	Data not available in provided search results	> 10	[3]
4-MePPP	4-methyl moiety, pyrrolidine ring	Lower potency than pyrovalerone	Lower potency than pyrovalerone	Higher potency than α-PPP	[3]
α-PBP	α-butyl group	Potent inhibitor	Potent inhibitor	Low potency (>100 μM)	[3]
4F-PBP	4-fluoro, α- butyl group	Potent inhibitor (<0.61 μM)	Potent inhibitor (<0.61 μM)	Low potency (>100 μM)	[3]
NEH	-	Potent inhibitor (<0.18 μM)	Potent inhibitor (<0.18 μM)	Data not available	[3]

Note: The table is populated with representative data from the search results. A comprehensive SAR study would require a more extensive and unified dataset from a single study.

Structure-Activity Relationship (SAR)

The available data, although limited, allows for some preliminary SAR observations for phentermine and related pyrovalerone cathinone analogs:



- Substitution on the Phenyl Ring: Modifications to the phenyl ring can influence potency and selectivity.
- Modifications of the α-Alkyl Group: Altering the length and nature of the alkyl group at the α-position can significantly affect activity at monoamine transporters. For instance, extending the α-carbon group in some pyrovalerone cathinones can lead to potent inhibition of NET and DAT with low potency at SERT.[3]
- N-Alkylation and Cyclization: The nature of the substituent on the nitrogen atom is a critical determinant of pharmacological activity.

Experimental Protocols

This section details the methodologies for key experiments typically used in the evaluation of phentermine analogs.

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) by their respective transporters (NET, DAT, and SERT).

Methodology:

- Cell Culture: Stably transfected cell lines expressing human NET, DAT, or SERT are cultured under standard conditions.
- Assay Procedure:
 - Cells are seeded into 96-well plates.
 - o On the day of the assay, cells are washed with buffer.
 - Test compounds at various concentrations are pre-incubated with the cells.
 - A mixture of a radiolabeled monoamine (e.g., [3H]NE, [3H]DA, or [3H]5-HT) and a non-radiolabeled monoamine is added to initiate the uptake reaction.



- The reaction is incubated for a specific time at a controlled temperature.
- Uptake is terminated by washing the cells with ice-cold buffer.
- Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is calculated by non-linear regression analysis.

In Vivo Food Intake and Locomotor Activity Studies in Rodents

Objective: To assess the anorectic and central nervous system stimulant effects of the compounds in an animal model.

Methodology:

- Animals: Male rodents (rats or mice) are individually housed and maintained on a regular light-dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.[4][5]
- Food Intake Measurement:
 - Animals are habituated to the experimental conditions.
 - Test compounds or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
 - Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.[6]
 - Water intake may also be monitored.
- Locomotor Activity Monitoring:
 - Spontaneous locomotor activity is measured using automated activity monitors (e.g., infrared beam-based systems).



- Activity is recorded continuously for a set period after compound administration.
- Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified.
- Data Analysis: Food intake and locomotor activity data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways and Experimental Workflows

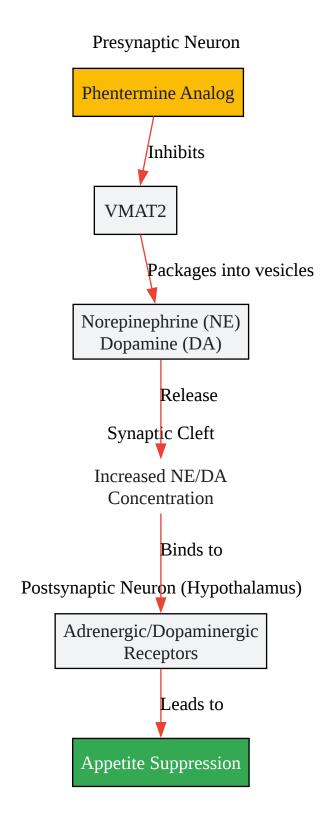
The following diagrams illustrate the key signaling pathway involved in the action of phentermine-like compounds and a typical experimental workflow for their evaluation.



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Caption: Experimental workflow for the evaluation of phentermine analogs.





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